molecular formula C30H28N4O2S2 B13125358 1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-74-7

1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione

Cat. No.: B13125358
CAS No.: 88605-74-7
M. Wt: 540.7 g/mol
InChI Key: VLPBRXMHYRGSNU-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene-9,10-dione core substituted with tetraamino groups and phenethylthio groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino groups through nitration and subsequent reduction. The phenethylthio groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.

    Substitution: The amino and phenethylthio groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and phenethylthio groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

88605-74-7

Molecular Formula

C30H28N4O2S2

Molecular Weight

540.7 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(2-phenylethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O2S2/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)30(36)26-24(29(25)35)20(32)16-22(28(26)34)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2

InChI Key

VLPBRXMHYRGSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)SCCC5=CC=CC=C5)N)N

Origin of Product

United States

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